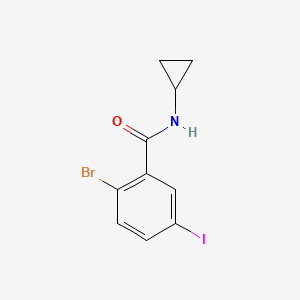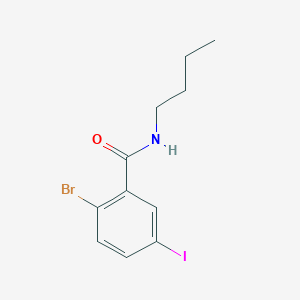
2-Bromo-4-(2-methoxyethoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-(2-methoxyethoxy)benzaldehyde is an organic compound that is often used as an intermediate in organic synthesis, particularly in pharmaceutical and pesticide chemistry. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom and a 2-methoxyethoxy group. This compound is known for its versatility in various chemical reactions and its role as a building block in the synthesis of more complex molecules .
Métodos De Preparación
The synthesis of 2-Bromo-4-(2-methoxyethoxy)benzaldehyde can be achieved through several synthetic routes. One common method involves the bromination of 4-(2-methoxyethoxy)benzaldehyde using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Another method involves a two-step, one-pot reduction and cross-coupling procedure. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with strong nucleophilic organometallic reagents. This approach leads to a variety of alkyl and aryl-substituted benzaldehydes .
Análisis De Reacciones Químicas
2-Bromo-4-(2-methoxyethoxy)benzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-Bromo-4-(2-methoxyethoxy)benzaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as an intermediate in the synthesis of biologically active molecules, which can be used in drug discovery and development.
Medicine: The compound is used in the synthesis of potential therapeutic agents, including anticancer and antimicrobial drugs.
Industry: It is employed in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-(2-methoxyethoxy)benzaldehyde involves its reactivity as an aldehyde and a brominated aromatic compound. The aldehyde group can undergo nucleophilic addition reactions, while the bromine atom can participate in substitution reactions. These reactive sites make the compound a versatile intermediate in organic synthesis, allowing it to form various chemical bonds and structures .
Comparación Con Compuestos Similares
2-Bromo-4-(2-methoxyethoxy)benzaldehyde can be compared with other similar compounds, such as:
2-Bromo-4-methoxybenzaldehyde: This compound has a methoxy group instead of a 2-methoxyethoxy group. It is also used as an intermediate in organic synthesis but may have different reactivity and applications.
2-Bromo-4-methylbenzaldehyde: This compound has a methyl group instead of a 2-methoxyethoxy group. It is used in similar applications but may have different physical and chemical properties.
2-Bromo-3-hydroxy-4-methoxybenzaldehyde: This compound has a hydroxy group in addition to a methoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and versatility in organic synthesis.
Propiedades
IUPAC Name |
2-bromo-4-(2-methoxyethoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-4-5-14-9-3-2-8(7-12)10(11)6-9/h2-3,6-7H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTUBKBOWGNROY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=C(C=C1)C=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














